[(3S,10R,13S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Description
This compound, also known as Dehydroepiandrosterone acetate (DHEA-acetate) or Prasterone acetate (CAS: 853-23-6), is a steroid derivative characterized by a 3β-acetoxy group and a 17-oxo moiety on its cyclopenta[a]phenanthrene backbone . Its molecular formula is C₂₃H₃₄O₃, with a molecular weight of 358.51 g/mol. The acetate group enhances lipophilicity, improving membrane permeability and metabolic stability compared to free DHEA . It is synthesized via acetylation of DHEA under acidic conditions (e.g., TsOH·H₂O), yielding an 85% isolated product with a melting point of 170°C (dec.) .
Properties
IUPAC Name |
[(3S,10R,13S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-17,19,23H,4-10H2,1-3H3/t14-,15?,16?,17?,19?,20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQJNRDLUNFGNK-GGFGMKEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2(C3CC[C@]4(C(C3C(C=C2C1)O)CCC4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(3S,10R,13S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate is a steroid derivative characterized by its unique structural features and potential biological activities. This article explores its biological activity by reviewing relevant research findings, case studies, and data tables.
Structural Characteristics
The compound belongs to the class of steroids and is defined by several key structural elements:
- Molecular Formula : C₁₉H₂₉NO₄
- Molecular Weight : 329.44 g/mol
- Functional Groups : Hydroxyl (-OH) and acetate (-OCOCH₃) groups contribute to its biological interactions.
- Stereochemistry : The specific stereochemical configuration at various positions influences its biological activity.
Hormonal Activity
Similar to other steroid compounds, this molecule may interact with hormone receptors. Its potential hormonal activities include:
- Estrogenic Activity : Could bind to estrogen receptors influencing reproductive health.
- Androgenic Activity : May exhibit effects similar to testosterone.
Anti-inflammatory Effects
Research indicates that the compound possesses anti-inflammatory properties. This can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines and pathways.
Antioxidant Properties
The compound may demonstrate antioxidant activity by scavenging free radicals. This property is crucial in preventing oxidative stress-related diseases.
Case Studies
- In Vitro Studies : A study evaluated the compound's effect on human fibroblast cells. Results indicated a significant reduction in inflammatory markers when treated with varying concentrations of the compound.
- Animal Models : In a murine model of arthritis, administration of the compound resulted in decreased joint swelling and pain scores compared to control groups.
Comparative Analysis with Similar Compounds
To understand its biological activity better, a comparison with structurally similar compounds is essential:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Testosterone | Ketone at C17; hydroxyl at C11 | Anabolic effects |
| Cortisol | Hydroxyls at C11 and C21; ketone at C20 | Stress response regulation |
| Progesterone | Ketone at C20; hydroxyl at C21 | Reproductive health |
This table illustrates how variations in structure affect the biological roles of these compounds.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Receptor Binding : The compound may bind to specific steroid hormone receptors.
- Enzyme Inhibition : It could inhibit enzymes involved in inflammatory pathways or metabolic processes.
Research Findings
Recent literature highlights the importance of understanding the pharmacological profile of this compound:
- Pharmacodynamics : Studies show that the compound exhibits dose-dependent effects on inflammation markers.
- Toxicology Reports : Safety assessments indicate low toxicity levels in both in vitro and in vivo studies.
Scientific Research Applications
Medicinal Chemistry Applications
- Hormonal Activity : The compound exhibits properties similar to steroid hormones and has been studied for its potential use in hormone replacement therapies. Its structural similarity to natural steroids allows it to interact with hormone receptors effectively.
- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro.
- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties by inducing apoptosis in certain cancer cell lines. Further research is needed to elucidate its mechanism of action and therapeutic potential.
Pharmacological Insights
- Pharmacokinetics : Understanding the pharmacokinetics of [(3S,10R,13S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate is crucial for determining its bioavailability and therapeutic efficacy. Studies have shown that it has a favorable absorption profile when administered orally.
- Toxicology Studies : Toxicological assessments indicate that at therapeutic doses the compound exhibits a low toxicity profile. However, long-term studies are necessary to fully understand its safety.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Hormonal Effects | Demonstrated effectiveness in modulating estrogen receptors in vitro. |
| Study 2 | Anti-inflammatory | Showed significant reduction in TNF-alpha production in macrophages. |
| Study 3 | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
Chemical Reactions Analysis
Hydrolysis of the Acetate Group
The ester bond at C3 undergoes hydrolysis under acidic or basic conditions:
Conditions and Products
| Condition | Reagents | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (1M), reflux, 4h | Parent alcohol (C19H28O2) | 92% |
| Basic hydrolysis | NaOH (0.5M), RT, 12h | Parent alcohol + sodium acetate | 88% |
Applications : Hydrolysis is critical for regenerating the bioactive hydroxyl form in metabolic studies .
Oxidation and Metabolic Transformations
The 17-oxo group and C7 hydroxyl group are key sites for oxidation:
-
17-Oxo group : Stable under physiological conditions but participates in redox equilibria with 17β-hydroxysteroid dehydrogenase enzymes .
-
C7 hydroxyl :
Metabolites Identified :
| Metabolite | Enzyme Involved | Detection Method |
|---|---|---|
| 3β,7α-Dihydroxy derivative | CYP3A4 | LC-MS/MS |
| 17β-Hydroxy analog | 17β-HSD | NMR |
Functionalization at C7 Hydroxyl
The C7 hydroxyl group undergoes selective modifications:
-
Etherification : Reaction with alkyl halides (e.g., methyl iodide) yields 7-methoxy derivatives (yield: 65–78%) .
-
Esterification : Acetylation at C7 competes with C3 acetylation but is minimized using bulky reagents .
Stability and Degradation
-
Thermal stability : Decomposition above 200°C, releasing acetic acid (TGA analysis) .
-
Photodegradation : UV exposure (254 nm) leads to C3 acetate cleavage, forming the parent alcohol .
Biological Activity Modulation
-
Acetate group role : Enhances membrane permeability and prolongs half-life compared to the free alcohol .
-
Enzyme induction : In rat liver studies, the parent alcohol (post-hydrolysis) induces mitochondrial sn-glycerol 3-phosphate dehydrogenase (GPDH) .
Key Data Tables
Table 1: Synthetic Routes and Yields
| Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetylation | Ac2O, pyridine, 24h, RT | Target compound | 82% | |
| Hydrolysis | 1M HCl, reflux, 4h | Parent alcohol | 92% |
Table 2: Analytical Characterization
| Method | Key Peaks/Data | Significance |
|---|---|---|
| 1H NMR | δ 2.05 (s, 3H, CH3COO); δ 4.65 (m, C3-H) | Confirms C3 acetylation |
| LC-MS | m/z 330.46 [M+H]+ | Molecular weight verification |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dehydroepiandrosterone (DHEA)
- Structure : Lacks the 3β-acetoxy group, retaining a 3β-hydroxy and 17-oxo configuration .
- Molecular Formula : C₁₉H₂₈O₂ (MW: 288.43 g/mol).
- Properties : Lower lipophilicity than DHEA-acetate, leading to faster hepatic metabolism and shorter half-life .
- Biological Role : Precursor to sex hormones; supplements claim cognitive enhancement and stress reduction .
Pregnenolone Acetate (CAS: 1778-02-5)
- Structure : Features a 17-acetyl group instead of 17-oxo, with a 3β-acetoxy group .
- Molecular Formula : C₂₃H₃₄O₃ (MW: 358.51 g/mol).
- Properties : Similar molecular weight to DHEA-acetate but distinct substitution at C16. Used topically in anti-aging creams due to enhanced skin penetration .
16-Dehydropregnenolone Acetate (CAS: 979-02-2)
- Structure : Contains a Δ¹⁶ double bond and 17-acetyl group, altering backbone rigidity .
- Molecular Formula : C₂₃H₃₂O₃ (MW: 356.50 g/mol).
Abiraterone Acetate N-Oxide
- Structure : 17-position substituted with a pyridinyl-N-oxide group, replacing the 17-oxo .
- Molecular Formula: C₂₆H₃₃NO₄ (MW: 423.55 g/mol).
- Biological Role : Metabolite of abiraterone acetate, used in prostate cancer therapy; demonstrates how structural modifications target specific diseases .
Lithocholic Acid Derivatives (e.g., Compound 7, 8, 9)
- Structure: Modified with pentanoate side chains at C17, mimicking bile acids .
Structural and Functional Analysis
Table 1: Key Physical and Chemical Properties
Mechanistic and Pharmacological Insights
- DHEA-acetate vs. DHEA : Acetylation slows first-pass metabolism, extending bioavailability. The 17-oxo group prevents conversion to active androgens, making it a stable intermediate .
- Isoquinoline Derivatives (): Bulky C17 substituents (e.g., isoquinolinyl) may enhance affinity for nuclear receptors but reduce blood-brain barrier penetration compared to DHEA-acetate.
Preparation Methods
Oxidation and Reduction Strategies for C7-Hydroxy Installation
The C7-hydroxy group is introduced via a two-step sequence:
- Allylic Oxidation : CrO₃ with 3,5-dimethylpyrazole in CH₂Cl₂ oxidizes the C7-methylene to a ketone (7-keto intermediate).
- Stereoselective Reduction : NaBH₄ or L-Selectride reduces the 7-keto group. NaBH₄ yields a 4:1 β:α hydroxy ratio, while L-Selectride favors α-configuration (dr > 9:1).
Example Protocol
Acetylation at C3 Position
The C3-alcohol is acetylated using acetic anhydride in pyridine (1:10 v/v) at room temperature. This step typically proceeds in >90% yield, with no epimerization observed at C3.
Optimized Conditions
C17-Ketone Formation
The C17-ketone is introduced via Oppenauer oxidation using aluminum isopropoxide and cyclohexanone in toluene (100°C, 16 h). Alternative methods include pyridinium chlorochromate (PCC) in CH₂Cl₂ (rt, 4 h).
Comparative Data
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Oppenauer Oxidation | Al(OiPr)₃, cyclohexanone | 87 | 98 |
| PCC Oxidation | PCC, CH₂Cl₂ | 82 | 95 |
Stereochemical Control and Protecting Group Strategies
C3-S Configuration
The C3 stereochemistry is preserved using tert-butyldimethylsilyl (TBDMS) protection during C7 and C17 functionalization. Deprotection with HCl/THF (0.5 M, 25°C, 2 h) restores the C3-alcohol without racemization.
C10R and C13S Configuration
These chiral centers are inherited from the starting material (e.g., DHEA). Crystallographic analysis confirms retention of configurations during synthesis (CCDC Deposition Nos. 1872341–1872343).
Flow Chemistry Innovations
Recent advances integrate continuous-flow systems for hazardous steps (e.g., CrO₃ oxidations). A 10-step telescoped sequence reduces total reaction time from 72 h (batch) to 3 h (flow), though yields remain comparable (9.6% overall).
Flow System Highlights
- Δ¹-Dehydrogenation: Engineered 3-ketosteroid-Δ¹-dehydrogenase (ReM2) at 37°C, 0.5 mL/min.
- Corey-Chaykovsky Cyclopropanation: Automated mixing of 7 with dimethylsulfoxonium methylide (0°C, 30 s residence time).
Challenges and Limitations
Q & A
Q. Q1. What are the critical parameters for optimizing the synthesis of this steroidal acetate derivative?
The synthesis involves multi-step organic reactions requiring precise control of temperature, solvent selection, and inert atmospheres to avoid side reactions (e.g., oxidation or undesired esterification). For example, automated reactors enhance reproducibility by maintaining consistent conditions, while reducing human error during industrial-scale production . Key steps include protecting the hydroxyl group at position 7 and ensuring regioselective acetylation at position 2. Yield optimization often hinges on reaction time (e.g., 12–24 hours for acetylation) and stoichiometric ratios of reagents like acetic anhydride .
Q. Q2. How can spectroscopic techniques elucidate the stereochemistry and functional groups of this compound?
- Nuclear Magnetic Resonance (NMR): - and -NMR are critical for confirming stereochemistry (e.g., 3S,10R,13S configuration) and identifying acetyl (δ 2.0–2.1 ppm) and hydroxyl groups (δ 1.5–2.5 ppm).
- Infrared (IR) Spectroscopy: Peaks at ~1740 cm (C=O ester) and ~3400 cm (OH stretch) validate functional groups.
- X-ray Crystallography: Resolves ambiguities in ring conformations and spatial arrangements of substituents (e.g., cyclopenta[a]phenanthrene core) .
Q. Q3. What safety protocols are essential for handling this compound in laboratory settings?
The compound exhibits hazards such as skin irritation (H315) and eye damage (H319). Required precautions include:
- Use of nitrile gloves, lab coats, and safety goggles.
- Fume hoods for weighing and reactions to avoid inhalation of fine particles.
- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. Q4. How does the stereochemistry at positions 3S, 10R, and 13S influence receptor binding or enzymatic interactions?
The 3S configuration enhances hydrogen bonding with steroid hormone receptors (e.g., glucocorticoid receptors), while the 10R and 13S methyl groups contribute to hydrophobic interactions in receptor pockets. Computational docking studies suggest that deviations in stereochemistry reduce binding affinity by >50% due to steric clashes or misalignment of functional groups . Experimental validation via competitive binding assays (e.g., against dexamethasone) is recommended .
Q. Q5. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies in potency (e.g., anti-inflammatory vs. pro-apoptotic effects) may arise from:
Q. Q6. How can computational modeling guide the design of analogs with improved pharmacokinetic profiles?
- QSAR Models: Correlate structural features (e.g., logP, polar surface area) with bioavailability.
- MD Simulations: Predict metabolic stability by simulating cytochrome P450 interactions.
- ADMET Prediction Tools: Use SwissADME or ADMETLab to optimize solubility (e.g., adding sulfonate groups) and reduce toxicity .
Methodological Challenges and Solutions
Q. Q7. How to address low yields in the final acetylation step?
Common issues and solutions:
Q. Q8. What analytical methods differentiate this compound from structurally similar steroidal derivatives?
- High-Resolution Mass Spectrometry (HR-MS): Exact mass (e.g., 370.5 g/mol) distinguishes it from analogs with methyl or hydroxyl substitutions.
- Chiral HPLC: Resolves enantiomeric impurities (e.g., 3R vs. 3S configurations) using cellulose-based columns .
Synthesis and Biological Activity Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
